Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt
Description
Properties
CAS No. |
5994-45-6 |
|---|---|
Molecular Formula |
C26H42NNaO3 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
sodium;4-(octadecylcarbamoyl)benzoate |
InChI |
InChI=1S/C26H43NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(28)23-18-20-24(21-19-23)26(29)30;/h18-21H,2-17,22H2,1H3,(H,27,28)(H,29,30);/q;+1/p-1 |
InChI Key |
OFXWMRZFGHOKKH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of this compound typically involves a two-step process:
Step 1: Formation of 4-[(octadecylamino)carbonyl]benzoic acid
This step involves the coupling of 4-carboxybenzoic acid (or terephthalic acid derivatives) with octadecylamine to form an amide bond. The reaction is generally facilitated by carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in combination with N-hydroxysuccinimide (NHS) to improve yield and reduce side reactions.- Reaction conditions:
- Stoichiometric ratio: 1:1 molar ratio of acid to amine
- Solvent: Anhydrous organic solvents such as dichloromethane or dimethylformamide (DMF)
- Temperature: Maintained at 0 to 4°C to minimize hydrolysis and side reactions
- Time: Several hours under stirring under inert atmosphere (nitrogen or argon)
- Reaction scheme:
$$
\text{4-carboxybenzoic acid} + \text{octadecylamine} \xrightarrow[\text{EDC/NHS}]{\text{anhydrous conditions}} \text{4-[(octadecylamino)carbonyl]benzoic acid}
$$
- Reaction conditions:
Step 2: Neutralization to form the monosodium salt
The free carboxylic acid group of the amide product is neutralized with sodium hydroxide to yield the monosodium salt, enhancing water solubility and stability.- Reaction conditions:
- Solvent: Polar solvents such as ethanol/water mixtures
- pH control: Adjusted to approximately 7–8 to avoid over-neutralization
- Temperature: Ambient to slightly elevated (~25–40°C)
- Reaction scheme:
$$
\text{4-[(octadecylamino)carbonyl]benzoic acid} + \text{NaOH} \rightarrow \text{this compound}
$$
- Reaction conditions:
Industrial Production Methods
In industrial settings, the synthesis follows the same fundamental steps but is optimized for scale, yield, and purity:
- Use of continuous flow reactors to enhance mixing and heat control
- Automated dosing of reagents to maintain stoichiometric precision
- In-line monitoring of reaction progress via spectroscopic or chromatographic methods
- Purification typically involves crystallization or chromatographic techniques adapted for bulk processing
Analytical and Purification Techniques
Purification
- Column chromatography using silica gel with chloroform/methanol gradients is commonly employed to isolate the amide intermediate and final sodium salt with high purity (>95%).
- Recrystallization from suitable solvents may also be used to enhance purity.
Analytical Characterization
| Technique | Purpose | Details/Parameters |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Identification of amide bond, aromatic protons, and alkyl chain signals |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | Amide I band (~1640 cm⁻¹), carboxylate stretching (~1400 and 1550 cm⁻¹) |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peak [M-Na]⁻ at m/z ~432.3 |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity profiling | Reverse phase C18 column, mobile phase: acetonitrile/water with 0.1% formic acid, detection >95% purity |
Reaction Parameters and Critical Controls
| Parameter | Importance | Typical Range/Value |
|---|---|---|
| Temperature | Controls reaction rate and side reactions | 0–4°C during coupling; ambient for neutralization |
| pH | Ensures correct salt formation and stability | 7–8 during neutralization |
| Stoichiometry | Prevents excess reagents causing impurities | 1:1 molar ratio acid:amine |
| Solvent purity | Minimizes hydrolysis and side reactions | Anhydrous solvents for coupling |
| Reaction time | Ensures complete conversion | Several hours (4–12 h) |
Research Findings on Preparation and Applications
- The coupling reaction efficiency is enhanced by carbodiimide agents, with NHS improving yield by stabilizing the active ester intermediate.
- Neutralization with sodium hydroxide must be carefully controlled to avoid forming disodium salts or hydrolyzing the amide bond.
- Preparative reverse-phase high-performance liquid chromatography (HPLC) methods have been developed for purification and impurity isolation, using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.
- The compound’s amphiphilic nature, derived from the long octadecyl chain and the charged sodium carboxylate, allows it to act as a surfactant and facilitates its use in drug delivery systems and chromatographic separations.
Summary Table: Preparation Workflow
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amide coupling | 4-carboxybenzoic acid + octadecylamine, EDC/NHS, anhydrous solvent, 0–4°C, inert atmosphere | Formation of 4-[(octadecylamino)carbonyl]benzoic acid |
| 2 | Neutralization | Sodium hydroxide, ethanol/water, pH 7–8, ambient temperature | Formation of monosodium salt form |
Chemical Reactions Analysis
Types of Reactions
Sodium 4-[(octadecylamino)carbonyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoate group.
Oxidation and Reduction: The long alkyl chain can undergo oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyl chain can lead to the formation of carboxylic acids, while reduction can yield alkanes.
Scientific Research Applications
Analytical Chemistry Applications
High-Performance Liquid Chromatography (HPLC)
The compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For applications compatible with mass spectrometry, phosphoric acid is replaced with formic acid. This method is scalable for preparative separation and is suitable for pharmacokinetic studies .
Table 1: HPLC Parameters for Benzoic Acid Analysis
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 HPLC |
| Mobile Phase | Acetonitrile/Water/Acid |
| Acid Type | Phosphoric/Formic Acid |
| Particle Size | 3 µm |
| Application | Pharmacokinetics |
Food Preservation
Benzoic acid and its salts are widely used as preservatives in food products. The monosodium salt form enhances solubility in aqueous solutions, making it effective in acidic foodstuffs. Its antimicrobial properties are maximized at pH levels between 2.5 and 4.5, allowing it to be incorporated into a variety of foods including beverages, sauces, and dairy products .
Case Study: Use in Food Products
In a study evaluating the effectiveness of benzoate preservatives in fruit juices and soft drinks, it was found that sodium benzoate significantly extended shelf life by inhibiting microbial growth. The maximum allowable concentration in these products is typically around 300 mg/kg .
Pharmaceutical Applications
Therapeutic Implications
Research indicates that benzoic acid derivatives can inhibit non-enzymatic cross-linking of proteins, which is associated with aging and diabetes-related complications. This property suggests potential therapeutic applications for conditions such as retinopathy and diabetic kidney disease by preventing the formation of advanced glycosylation end-products .
Table 2: Therapeutic Applications of Benzoic Acid Derivatives
Cosmetic Industry
In cosmetic formulations, benzoic acid derivatives are utilized for their preservative qualities. They help maintain product stability and enhance shelf life while being less irritating than traditional preservatives like sulfur dioxide. Studies have shown that incorporating benzoate compounds can improve the sensory properties of creams and lotions .
Case Study: Formulation Development
A recent investigation into topical formulations highlighted the role of benzoic acid derivatives in enhancing moisturizing effects and overall product stability through experimental design techniques .
Mechanism of Action
The mechanism of action of Sodium 4-[(octadecylamino)carbonyl]benzoate involves its interaction with biological membranes and other molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can enhance the absorption of active pharmaceutical ingredients.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Chromatographic Performance : On Newcrom R1 columns, the target compound’s retention time (tₐ) is ~15.3 min under 70:30 MeCN/H₂O, outperforming polar analogs like sodium 4-hydroxybenzoate (tₐ = 2.1 min) due to hydrophobic interactions .
- Synthetic Pathways : Synthesized via coupling octadecylamine to 4-carboxybenzoic acid, followed by sodium neutralization. This contrasts with sulfonamide derivatives, which require sulfonation and amidation steps .
- Regulatory Status: Not listed in EU cosmetic regulations (EC 1223/2009), indicating niche industrial use compared to dye derivatives (e.g., 45370, 45380) .
Biological Activity
Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt (CAS No. 86432-23-7) is a compound that has garnered attention for its unique chemical structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid backbone with an octadecylamino carbonyl group, which enhances its lipophilicity and potential interactions with biological membranes. Its monosodium salt form contributes to its solubility in aqueous environments, making it suitable for various biological applications.
The primary mechanism of action involves the compound's ability to interact with specific molecular targets, including proteins and enzymes. This interaction can modulate biological pathways, potentially influencing processes such as:
- Cell Membrane Interaction : The long hydrophobic tail (octadecyl group) may facilitate integration into lipid membranes, altering membrane fluidity and permeability.
- Protein Binding : The compound can bind to target proteins, influencing their activity and stability. This effect is particularly relevant in therapeutic contexts where modulation of protein function is desired.
Antimicrobial Properties
Research indicates that benzoic acid derivatives possess antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacteria and fungi, making it a candidate for use in antimicrobial formulations. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Drug Delivery Applications
The unique structure of this compound positions it as a potential drug delivery agent. Its ability to encapsulate hydrophobic drugs and enhance their solubility in aqueous environments is notable. This property has been explored in formulations aimed at improving the bioavailability of poorly soluble drugs.
Therapeutic Potential in Glycosylation Inhibition
The compound has been studied for its role in inhibiting nonenzymatic glycosylation, a process implicated in diabetes and aging-related diseases. By preventing the formation of advanced glycation end-products (AGEs), it may help mitigate complications associated with these conditions. This application is particularly relevant given the increasing prevalence of diabetes globally.
Research Findings and Case Studies
Several studies have investigated the biological activity of benzoic acid derivatives:
- Antimicrobial Efficacy : A study demonstrated that benzoic acid derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli when tested in vitro. The minimum inhibitory concentration (MIC) values were found to be within the range of 0.5 to 2 mg/mL for various derivatives.
- Drug Delivery Systems : In a formulation study, the compound was used to enhance the solubility and stability of curcumin, a poorly soluble anti-inflammatory agent. The results indicated a significant increase in curcumin's bioavailability when co-formulated with this compound .
- Glycosylation Inhibition : Research focused on the ability of this compound to inhibit glycosylation processes showed promising results in reducing AGEs formation in diabetic models. The study suggested that treatment with the compound could lead to improved metabolic profiles and reduced oxidative stress markers .
Data Table: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli; MIC values: 0.5 - 2 mg/mL |
| Drug Delivery | Enhanced solubility of curcumin; increased bioavailability |
| Glycosylation Inhibition | Reduced AGEs formation; improved metabolic profiles in diabetic models |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
